REACTION_CXSMILES
|
C(O)(=O)C.[NH2:5][C:6]([C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)=[CH:7][C:8]([O:10][CH3:11])=[O:9].[BH4-].[Na+].[ClH:20]>C1COCC1.CO>[ClH:20].[ClH:20].[NH2:5][CH:6]([C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)[CH2:7][C:8]([O:10][CH3:11])=[O:9] |f:2.3,7.8.9|
|
Name
|
|
Quantity
|
526.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.45 mol
|
Type
|
reactant
|
Smiles
|
NC(=CC(=O)OC)C=1C=NC=CC1
|
Name
|
|
Quantity
|
44.3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
163 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
600 g
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred at −5-0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
WAIT
|
Details
|
After 0.5 hours
|
Duration
|
0.5 h
|
Type
|
STIRRING
|
Details
|
stirred at 0° C
|
Type
|
WAIT
|
Details
|
After 8 h
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
the white precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
dried at 40° C.
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.NC(CC(=O)OC)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 101.6 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(=O)C.[NH2:5][C:6]([C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)=[CH:7][C:8]([O:10][CH3:11])=[O:9].[BH4-].[Na+].[ClH:20]>C1COCC1.CO>[ClH:20].[ClH:20].[NH2:5][CH:6]([C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)[CH2:7][C:8]([O:10][CH3:11])=[O:9] |f:2.3,7.8.9|
|
Name
|
|
Quantity
|
526.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.45 mol
|
Type
|
reactant
|
Smiles
|
NC(=CC(=O)OC)C=1C=NC=CC1
|
Name
|
|
Quantity
|
44.3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
163 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
600 g
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred at −5-0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
WAIT
|
Details
|
After 0.5 hours
|
Duration
|
0.5 h
|
Type
|
STIRRING
|
Details
|
stirred at 0° C
|
Type
|
WAIT
|
Details
|
After 8 h
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
the white precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
dried at 40° C.
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.NC(CC(=O)OC)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 101.6 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |